molecular formula C5H8BrNO B6599340 2-bromo-N,N-dimethylprop-2-enamide CAS No. 31730-25-3

2-bromo-N,N-dimethylprop-2-enamide

Cat. No. B6599340
CAS RN: 31730-25-3
M. Wt: 178.03 g/mol
InChI Key: JNGAAMQFKFDZJD-UHFFFAOYSA-N
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Description

2-Bromo-N,N-dimethylprop-2-enamide, also known as this compound or 2-Br-N,N-dimethylprop-2-enamide, is an organic compound with the chemical formula C4H7BrNO. It is a colorless, water-soluble liquid with a pungent odor. This compound is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, dyes, and other industrial products.

Scientific Research Applications

2-Bromo-N,N-dimethylprop-2-enamide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as polymers, dyes, and pharmaceuticals. It has also been used as a catalyst in the synthesis of various organic compounds. This compound has also been used in the synthesis of various polymers and dyes, as well as in the synthesis of pharmaceuticals.

Mechanism of Action

2-Bromo-N,N-dimethylprop-2-enamide acts as a nucleophile in organic synthesis. It reacts with electrophiles, such as alkyl halides, to form a covalent bond. This reaction is known as nucleophilic substitution. The reaction of 2-bromo-N,N-dimethylprop-2-enamidedimethylprop-2-enamide and an electrophile results in the formation of an alkylated product.
Biochemical and Physiological Effects
This compound has been shown to have no significant biochemical or physiological effects in humans. It has not been found to be toxic or to have any adverse effects when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

2-Bromo-N,N-dimethylprop-2-enamide has several advantages when used in laboratory experiments. It is a highly reactive compound, which makes it useful for the synthesis of various organic compounds. It is also a water-soluble liquid, which makes it easy to handle and store. Furthermore, it is non-toxic, making it safe to use in laboratory experiments.
However, there are some limitations when using 2-bromo-N,N-dimethylprop-2-enamidedimethylprop-2-enamide in laboratory experiments. It is a volatile compound, which can make it difficult to work with. Furthermore, it is a highly reactive compound, which can make it difficult to control the reaction conditions.

Future Directions

The use of 2-bromo-N,N-dimethylprop-2-enamidedimethylprop-2-enamide in the synthesis of various organic compounds and pharmaceuticals is expected to continue to grow in the future. It is also expected to be used in the synthesis of various polymers and dyes. Furthermore, it is expected to be used in the synthesis of various agrochemicals and other industrial products. Additionally, 2-bromo-N,N-dimethylprop-2-enamidedimethylprop-2-enamide is expected to be used in the development of new catalysts and reagents for organic synthesis. Finally, it is expected to be used in the development of new drugs and drug delivery systems.

Synthesis Methods

2-Bromo-N,N-dimethylprop-2-enamide is synthesized through a two-step reaction. The first step involves the reaction of 2-bromoacetamide with dimethylformamide in the presence of a base. This reaction results in the formation of 2-bromo-N,N-dimethylprop-2-enamidedimethylprop-2-enamide and dimethylamine. The second step involves the reaction of 2-bromo-N,N-dimethylprop-2-enamidedimethylprop-2-enamide and dimethylamine in the presence of an acid, such as hydrochloric acid. This reaction results in the formation of 2-bromo-N,N-dimethylprop-2-enamidedimethylprop-2-enamide and dimethylamine hydrochloride.

properties

IUPAC Name

2-bromo-N,N-dimethylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO/c1-4(6)5(8)7(2)3/h1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGAAMQFKFDZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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